2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, chlorinated methoxyphenyl compounds, and quinoline carboxylic acids. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the quinoline moiety.
Amidation reactions: to form the carboxamide linkage.
Catalytic hydrogenation: or steps to modify functional groups.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its interactions with enzymes, receptors, or other proteins, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action for 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. It might act by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine, chloroquine, and quinacrine.
Benzodioxole derivatives: Such as piperonyl butoxide and safrole.
Carboxamides: Such as thalidomide and lenalidomide.
Uniqueness
What sets 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other compounds in these classes.
Properties
Molecular Formula |
C24H17ClN2O4 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H17ClN2O4/c1-29-21-9-7-15(25)11-20(21)27-24(28)17-12-19(26-18-5-3-2-4-16(17)18)14-6-8-22-23(10-14)31-13-30-22/h2-12H,13H2,1H3,(H,27,28) |
InChI Key |
QPYZNUWHVCFTAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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